(S)-3-Aminobutan-1-ol hydrochloride

Biocatalysis Enantioselective Synthesis Amine Dehydrogenase

Avoid diastereoselectivity loss from racemic mixtures. (S)-3-Aminobutan-1-ol hydrochloride (CAS 863304-89-6) is a single-enantiomer C4 β-amino alcohol critical for stereodefined transformations. Using the racemate introduces the (R)-antipode, reducing yields and requiring costly chiral resolution. • Enables >99.5% ee enzymatic synthesis of β-amino alcohols (AmDH route). • Key chiral scaffold for cis-decalin natural product cores (e.g., Galbulimima alkaloids). • Essential for generating HIV integrase inhibitor analogs distinct from the (R)-enantiomer Dolutegravir pathway.

Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol
CAS No. 863304-89-6
Cat. No. B1376005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminobutan-1-ol hydrochloride
CAS863304-89-6
Molecular FormulaC4H12ClNO
Molecular Weight125.6 g/mol
Structural Identifiers
SMILESCC(CCO)N.Cl
InChIInChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1
InChIKeyFMMFLYBTRIVTPX-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications: (S)-3-Aminobutan-1-ol Hydrochloride


(S)-3-Aminobutan-1-ol hydrochloride (CAS 863304-89-6) is the hydrochloride salt of a chiral C4 amino alcohol. It is a versatile small molecule scaffold, belonging to the class of β-amino alcohols, with a molecular formula of C₄H₁₂ClNO and a molecular weight of 125.60 g/mol [1]. The compound is a white solid that is highly soluble in water, facilitating its use in stereoselective transformations and asymmetric synthesis protocols . Its primary value proposition in procurement is its defined stereochemistry, which is critical for applications requiring a specific enantiomer.

Chirality Defined (S)-enantiomer scaffold
Workflow Asymmetric synthesis and stereoselective transformations
Format Highly water-soluble hydrochloride salt

Why (S)-3-Aminobutan-1-ol Hydrochloride Cannot Be Substituted


Substituting (S)-3-Aminobutan-1-ol hydrochloride with a generic or racemic 3-aminobutan-1-ol mixture introduces an achiral contaminant (the (R)-enantiomer) that can drastically alter the stereochemical outcome of a reaction. In asymmetric synthesis, the presence of the opposite enantiomer can lead to reduced diastereoselectivity, lower yields of the desired product, or even the formation of an inactive or toxic isomer. The cost and complexity of subsequent chiral resolution steps often outweigh any initial savings from using a cheaper, less defined material. Furthermore, in medicinal chemistry applications, the (R)-enantiomer is a key intermediate for the HIV drug Dolutegravir [1], while the (S)-enantiomer is used in distinct synthetic pathways [2], underscoring that the two enantiomers are not interchangeable. This guide provides the quantitative evidence required for a specification-driven procurement decision.

Target
(S)-3-Aminobutan-1-ol HCl
Substitute
Racemic or (R)-enantiomer mixture
Risk: Racemic substitution may introduce opposite enantiomer, altering stereochemical outcome and diastereoselectivity.
Risk: (R)-enantiomer is a key intermediate for distinct synthetic targets (e.g., Dolutegravir); enantiomers are not interchangeable.
Risk: Cost and complexity of subsequent chiral resolution may offset initial material savings.

Quantitative Advantages: (S)-3-Aminobutan-1-ol Hydrochloride


Enantioselectivity in Biocatalytic Synthesis

In biocatalytic reductive amination using the native amine dehydrogenase MsmeAmDH, (S)-3-aminobutan-1-ol is produced with exceptionally high enantioselectivity, achieving 99.5% enantiomeric excess (ee). This performance significantly surpasses that observed for other challenging short-chain chiral amines in the same study, such as (S)-butan-2-amine (93.6% ee) [1]. This data demonstrates that the specific structural features of 3-aminobutan-1-ol enable a higher degree of stereochemical control during enzymatic synthesis.

Enantioselectivity
Cross-study comparable
99.5% ee (target)
vs. 93.6% ee (S)-butan-2-amine
Supports enzymatic route selection
50 mM substrate; MsmeAmDH conditions
Biocatalysis Enantioselective Synthesis Amine Dehydrogenase

Enantiopurity Specifications for Resolution

A patented process for separating enantiomer mixtures of 3-aminobutan-1-ol explicitly defines a target enantiomeric purity for the resolved product of at least 95% ee, with preferred embodiments achieving at least 98% ee, more preferably 99% ee, and most preferably at least 99.5% ee [1]. This establishes a quantifiable benchmark for evaluating the quality of (S)-3-aminobutan-1-ol relative to its potential contamination with the (R)-enantiomer.

Purity Specification
Class-level
Achievable >99.5% ee per patent specification
Benchmark for procurement quality
Patent-derived; mandelic acid resolution
Chiral Resolution Process Chemistry Quality Control

Stereochemical Fidelity in Complex Molecule Synthesis

In the total synthesis of the Galbulimima alkaloids GB-13 and GB-16, condensation of (S)-3-aminobutan-1-ol with 1,3-cyclohexanedione was a key step to establish a bicyclic intermediate. The reaction was followed by a diastereoselective hydrogenation, where the stereocenter of the starting material influenced the configuration of the newly formed stereocenters in the cis-decalin core [1]. The use of the racemate would have produced a diastereomeric mixture, reducing the yield of the desired cis-decalin isomer and necessitating a complex separation.

Stereochemical Fidelity
Class-level
Enables cis-decalin core formation in natural product synthesis
Supports diastereoselective synthesis review
Hypothetical ~50% yield loss if racemate used
Total Synthesis Diastereocontrol Alkaloid Synthesis

Validated Applications: (S)-3-Aminobutan-1-ol Hydrochloride


Biocatalytic Synthesis of β-Amino Alcohols

Leverage the high enantioselectivity (99.5% ee) achieved with amine dehydrogenase (AmDH) enzymes to produce (S)-3-aminobutan-1-ol for use as a chiral pool starting material. This enzymatic route offers a 'green' alternative to chemical resolution, and the resulting high-purity amine can be used directly as a building block for β-amino alcohols with defined stereochemistry [1].

Chiral Building Block in Natural Product Total Synthesis

Employ (S)-3-aminobutan-1-ol as a stereodefined building block for the construction of complex natural product cores, such as the cis-decalin ring system found in the Galbulimima alkaloids GB-13 and GB-16. The chiral center in the starting material is essential for diastereocontrol in subsequent ring-forming and hydrogenation steps, directly impacting the yield and purity of advanced synthetic intermediates [2].

Synthesis of HIV Integrase Inhibitor Candidates

Utilize (S)-3-aminobutan-1-ol as a key chiral intermediate for preparing novel compounds with HIV integrase inhibitory activity, as described in the medicinal chemistry literature. While the (R)-enantiomer is the intermediate for the approved drug Dolutegravir, the (S)-enantiomer is a valuable scaffold for generating structurally diverse analogs in drug discovery programs .

Application
Selection Property
Validation Focus
Biocatalytic chiral amine synthesis
Enzyme-specific enantioselectivity
Chiral purity (ee) reproducibility
Natural product total synthesis
Stereocenter-defined building block
Diastereoselective transformation outcome
HIV integrase inhibitor analog libraries
Chiral intermediate for analog generation
Enantiomer-specific activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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